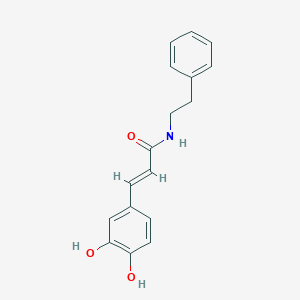
Caffeic Acid Phenethyl Amide
Vue d'ensemble
Description
CAPA is a derivative of caffeic acid and is known for its various biological activities. It has been extensively studied for its antioxidant, anti-inflammatory, antimicrobial, and cytostatic properties . It is a naturally occurring hydroxycinnamic acid that exhibits vasorelaxant activity by acting on endothelial and vascular smooth muscle cells .
Synthesis Analysis
CAPA is synthesized from caffeic acid (CA) through a process known as base-catalyzed alkylation of caffeic acid salt with β-bromoethylbenzene in hexamethylphosphoramide (HMPA) .Molecular Structure Analysis
The structure of CAPA was confirmed by single crystal X-ray diffraction . The chemical structure of CAPA includes free phenolic hydroxyls, the number and position of OH in the catechol group, and the double bond in the carbonic chain .Chemical Reactions Analysis
CAPA, like other caffeic acid derivatives, has been found to exhibit antioxidant, anti-inflammatory, and anticarcinogenic properties .Physical And Chemical Properties Analysis
The physicochemical properties of CAPA are closely related to its chemical structure, which includes free phenolic hydroxyls, the number and position of OH in the catechol group, and the double bond in the carbonic chain .Applications De Recherche Scientifique
Diabetes Management : CAPA has been shown to improve glucose homeostasis and attenuate the progression of vascular dysfunction in diabetic rats, indicating its potential in managing diabetes-related complications (Ho et al., 2013). Additionally, chronic treatment with CAPA is reported to protect against metabolic consequences in diabetes, increasing coronary flow and reducing heart infarct size (Weng et al., 2012).
Antioxidant and Anti-inflammatory Properties : CAPA derivatives, particularly caffeic acid phenethyl ester, are known to inhibit lipoxygenase and exhibit strong antioxidant properties (Sud’ina et al., 1993). These compounds effectively scavenge free radicals and inhibit procarcinogen activating enzyme CYP1A2, potentially benefiting cancer prevention and treatment (Narongchai et al., 2016).
Cardiovascular Health : CAPA and its derivatives have shown vasorelaxant activity, lower blood pressure, and potential anti-atherosclerotic effects, indicating their utility in promoting cardiovascular health (Silva & Lopes, 2020).
Neuroprotection : CAPA has demonstrated protective effects on nigral dopaminergic neurons by inducing expression of beneficial enzymes and promoting neurogenesis, suggesting its potential in treating neurodegenerative diseases (Kurauchi et al., 2012).
Bioavailability Enhancement : The encapsulation of CAPA in hydroxypropyl-β-cyclodextrin significantly improves its bioavailability and stability, enhancing its therapeutic potential (Garrido et al., 2018).
Biological Production : Research has focused on developing bacterial platforms for the bio-based production of CAPA and related compounds from renewable carbon sources, which could be a sustainable method for large-scale production (Wang et al., 2017).
Inflammatory Diseases Treatment : CAPA and its analogs are potent inhibitors of leukotriene biosynthesis, offering potential treatment strategies for inflammatory diseases like asthma, atherosclerosis, and rheumatoid arthritis (Boudreau et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWABIXYAFJMQE-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030308 | |
| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)- | |
CAS RN |
103188-47-2 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-DIHYDROXYPHENYL)-N-PHENETHYLPROPENAMIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTT4WXT3J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



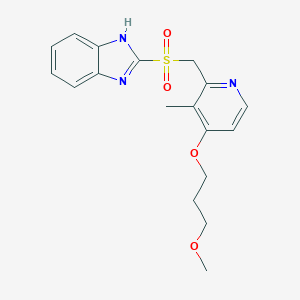
![4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B21848.png)
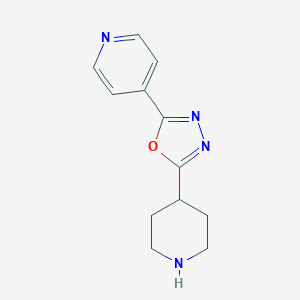
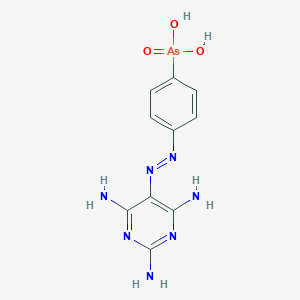
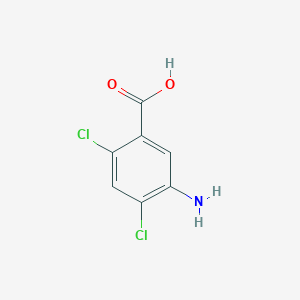
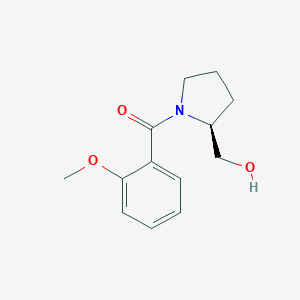
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)
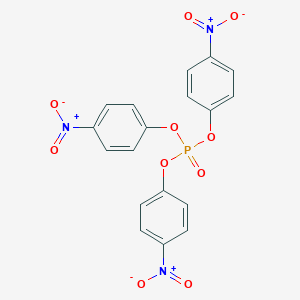
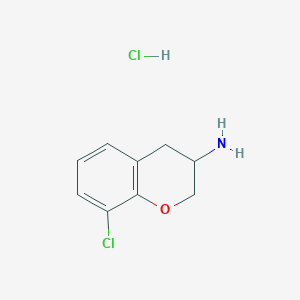

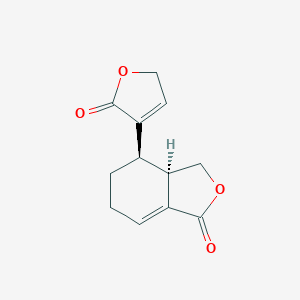
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)

